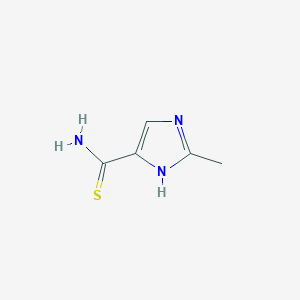

2-methyl-1H-imidazole-4-carbothioamide

Beschreibung

BenchChem offers high-quality 2-methyl-1H-imidazole-4-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-1H-imidazole-4-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-1H-imidazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-3-7-2-4(8-3)5(6)9/h2H,1H3,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYPQSNAWPZXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383850 | |

| Record name | 2-methyl-1H-imidazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129486-91-5 | |

| Record name | 2-methyl-1H-imidazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Identification of Starting Materials for the Synthesis of 2-methyl-1H-imidazole-4-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, imidazole derivatives hold a place of prominence due to their wide-ranging biological activities. The compound 2-methyl-1H-imidazole-4-carbothioamide is a key pharmacophore, and a thorough understanding of its synthesis is crucial for researchers aiming to explore its therapeutic potential. This guide provides a detailed exploration of the identification and utilization of the core starting materials required for the synthesis of this target molecule. We will delve into the strategic selection of precursors and the chemical logic that underpins the synthetic pathway, offering not just a methodology, but a comprehensive understanding of the process.

I. The Synthetic Blueprint: A Two-Step Pathway to the Target Molecule

The most direct and efficient synthetic route to 2-methyl-1H-imidazole-4-carbothioamide proceeds through a two-step sequence, starting from a commercially available precursor. This pathway is strategically advantageous as it utilizes well-established and high-yielding chemical transformations.

The overall synthetic workflow can be visualized as follows:

Our investigation begins with the identification of the primary starting material, followed by a detailed examination of each synthetic step.

II. Identification and Characterization of the Core Starting Material

The foundational starting material for this synthesis is 2-methyl-1H-imidazole-4-carbaldehyde .

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight |

| 2-methyl-1H-imidazole-4-carbaldehyde |  | 35034-22-1 | C5H6N2O | 110.11 g/mol |

This aldehyde is a stable, commercially available compound, making it an ideal and cost-effective entry point for the synthesis. Its procurement from chemical suppliers simplifies the initial stages of the research and development process.

III. Step 1: Synthesis of the Key Intermediate: 2-methyl-1H-imidazole-4-carbonitrile

The first critical transformation is the conversion of the aldehyde functional group of the starting material into a nitrile. This is a pivotal step as the nitrile group serves as the direct precursor to the desired thioamide.

The Chemistry of Aldehyde to Nitrile Conversion

The conversion of an aldehyde to a nitrile is a classic organic transformation, typically achieved through a two-step, one-pot reaction involving the formation of an aldoxime followed by its dehydration.[1][2][3]

The reaction mechanism proceeds as follows:

-

Oxime Formation: The aldehyde reacts with hydroxylamine hydrochloride to form the corresponding aldoxime. This is a nucleophilic addition to the carbonyl group, followed by dehydration.

-

Dehydration: The aldoxime is then dehydrated to the nitrile. This elimination reaction is often promoted by a dehydrating agent or by heating.[1][4]

Experimental Protocol for the Synthesis of 2-methyl-1H-imidazole-4-carbonitrile

This protocol is adapted from established methods for the one-pot conversion of aldehydes to nitriles using hydroxylamine hydrochloride.[1][2][4]

Materials:

-

2-methyl-1H-imidazole-4-carbaldehyde

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Anhydrous ferrous sulfate (FeSO4) (catalyst)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous potassium carbonate

Procedure:

-

To a 25 mL round-bottom flask, add 2-methyl-1H-imidazole-4-carbaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous ferrous sulfate (1.0 mmol).

-

Add 5 mL of N,N-dimethylformamide (DMF) to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 20 mL of water.

-

Separate the organic layer and wash it sequentially with 20 mL of water and 20 mL of saturated aqueous sodium bicarbonate solution.[1]

-

Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by column chromatography on silica gel to yield pure 2-methyl-1H-imidazole-4-carbonitrile.

IV. Step 2: Thionation of the Nitrile to Yield 2-methyl-1H-imidazole-4-carbothioamide

The final step in the synthesis is the conversion of the nitrile group of the intermediate into the target thioamide functional group. This is achieved through a thionation reaction.

The Chemistry of Nitrile to Thioamide Conversion

The thionation of nitriles is a well-established method for the synthesis of thioamides. A variety of reagents can be employed for this transformation, with Lawesson's reagent being a particularly mild and effective choice.[5][6][7]

The reaction with Lawesson's reagent involves the transfer of a sulfur atom to the carbon of the nitrile group. The mechanism is complex but is understood to proceed through a reactive dithiophosphine ylide intermediate.[7]

Experimental Protocol for the Synthesis of 2-methyl-1H-imidazole-4-carbothioamide

This protocol is based on standard procedures for the thionation of nitriles using Lawesson's reagent.[5][6]

Materials:

-

2-methyl-1H-imidazole-4-carbonitrile

-

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Anhydrous toluene or dioxane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-1H-imidazole-4-carbonitrile (1.0 mmol) in anhydrous toluene or dioxane.

-

Add Lawesson's reagent (0.5 mmol) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel to obtain the final product, 2-methyl-1H-imidazole-4-carbothioamide.

V. Conclusion and Future Directions

The synthesis of 2-methyl-1H-imidazole-4-carbothioamide is a straightforward process that relies on two key transformations: the conversion of an aldehyde to a nitrile, and the subsequent thionation of the nitrile to a thioamide. The identification of 2-methyl-1H-imidazole-4-carbaldehyde as the primary starting material provides a reliable and economical entry point for this synthesis. The protocols outlined in this guide are based on well-established and robust chemical reactions, ensuring a high probability of success for researchers in the field.

Further research can focus on the optimization of reaction conditions to improve yields and reduce reaction times, as well as the exploration of alternative, greener synthetic methodologies. The principles and techniques described herein provide a solid foundation for the synthesis of this important imidazole derivative and its analogues, paving the way for future discoveries in drug development.

References

-

Sharghi, H., & Sarvari, M. H. (2003). A mild and convenient method for the conversion of aldehydes and ketones to their corresponding oximes using hydroxylamine hydrochloride in the presence of sodium tetraborate decahydrate. Journal of Chemical Research, 2003(1), 24-26. [Link]

-

Desai, D. G., & Swami, G. C. (2011). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Asian Journal of Chemistry, 23(10), 4621-4622. [Link]

-

Li, D., et al. (2017). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 7(58), 36567-36571. [Link]

-

Ozturk, T., Ertas, E., & Mert, O. (2010). A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses. Chemical Reviews, 110(6), 3419-3478. [Link]

-

Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation using fluorous Lawesson's reagent. Organic Letters, 8(8), 1625-1628. [Link]

-

Pathak, U., Pandey, L. K., & Tank, R. (2008). A new, mild and efficient method for the synthesis of thioamides from nitriles. Journal of Organic Chemistry, 73(7), 2890-2893. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. asianpubs.org [asianpubs.org]

- 3. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]

- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Methyl-1H-imidazole-4-carbothioamide (CAS 129486-91-5) - A Fragment-Based Approach to Targeting Trypanosoma brucei

Introduction

This technical guide provides a comprehensive overview of the chemical properties and biological activity of 2-Methyl-1H-imidazole-4-carbothioamide (CAS 129486-91-5). This molecule has been identified as a compound of interest in the field of drug discovery for neglected tropical diseases, specifically Human African Trypanosomiasis (HAT), also known as African sleeping sickness. The urgent need for novel therapeutics against the causative agent, Trypanosoma brucei, has driven research into new molecular targets and chemical entities. 2-Methyl-1H-imidazole-4-carbothioamide emerged from a fragment-based screening campaign, a powerful method in modern drug discovery for identifying low-molecular-weight ligands that can serve as starting points for the development of more potent and selective inhibitors.

This guide will delve into the known physicochemical characteristics of this compound, its identification as a binder to Trypanosoma brucei myo-Inositol-3-Phosphate Synthase (TbINO1), and its potential as a lead for the development of novel trypanocidal agents. We will explore the experimental methodologies employed in its identification and characterization, providing insights for researchers and drug development professionals working in this domain.

Physicochemical Properties

2-Methyl-1H-imidazole-4-carbothioamide is a solid organic compound with the following properties:

| Property | Value | Reference(s) |

| CAS Number | 129486-91-5 | [1][2][3][4] |

| Molecular Formula | C5H7N3S | [1][2][3] |

| Molecular Weight | 141.19 g/mol | [1][2] |

| Appearance | Solid | [5] |

| Melting Point | 194 - 197 °C | [5][6] |

Biological Activity and Therapeutic Potential

The primary biological significance of 2-Methyl-1H-imidazole-4-carbothioamide lies in its interaction with Trypanosoma brucei myo-Inositol-3-Phosphate Synthase (TbINO1), an enzyme that has been genetically validated as a drug target against this parasite. The de novo synthesis of myo-inositol is crucial for the survival of bloodstream form T. brucei, making enzymes in this pathway attractive targets for therapeutic intervention.

In a comprehensive screening of the MayBridge Rule of 3 Fragment Library, 2-Methyl-1H-imidazole-4-carbothioamide was identified as a compound that significantly alters the thermal stability of TbINO1, indicating a direct interaction.[7] This finding positions it as a valuable chemical scaffold for the design of more potent and specific inhibitors of this essential parasite enzyme.

Experimental Identification: A Fragment-Based Screening Workflow

The identification of 2-Methyl-1H-imidazole-4-carbothioamide as a binder of TbINO1 was achieved through a systematic fragment-based screening approach. The workflow is outlined below:

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature identifying the biological activity of 2-Methyl-1H-imidazole-4-carbothioamide.[7]

Differential Scanning Fluorimetry (DSF) for TbINO1 Interaction

This protocol is designed to identify compounds that bind to the target protein, TbINO1, by measuring changes in its thermal denaturation profile.

-

Reaction Mixture Preparation: In a 96-well PCR plate, prepare a 100 µL reaction mixture containing:

-

2 µM recombinant TbINO1 protein

-

2 mM Ammonium Acetate

-

1 mM NAD+

-

10 mM HEPES buffer, pH 7.5

-

50 mM NaCl

-

1.25x SYPRO Orange dye

-

-

Compound Addition: Add 2-Methyl-1H-imidazole-4-carbothioamide (or other test compounds) to a final concentration of 1 mM. Include positive controls (e.g., 5 mM glucose-6-phosphate) and a negative control (DMSO).

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min.

-

Data Analysis: Monitor the fluorescence of the SYPRO Orange dye. The melting temperature (Tm) is determined as the midpoint of the thermal denaturation curve. A significant shift in Tm (ΔTm) in the presence of the compound compared to the DMSO control indicates a binding interaction.

Trypanocidal Activity Assay

This assay determines the potency of the compound in inhibiting the growth of T. brucei.

-

Cell Culture: Culture bloodstream forms of T. brucei (e.g., strain 427) in HMI-9 medium supplemented with 10% fetal bovine serum at 37 °C in a 5% CO2 atmosphere.

-

Compound Dilution: Prepare a serial dilution of 2-Methyl-1H-imidazole-4-carbothioamide in the culture medium.

-

Assay Setup: Seed a 96-well plate with T. brucei at a density of 1 x 10^4 cells/mL. Add the diluted compounds to the wells.

-

Incubation: Incubate the plate for 48 hours at 37 °C in a 5% CO2 atmosphere.

-

Viability Assessment: Add a resazurin-based viability reagent and incubate for a further 24 hours. Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the 50% effective dose (ED50) by plotting the percentage of growth inhibition against the compound concentration.

A similar protocol is used for assessing cytotoxicity against a mammalian cell line, such as HeLa cells, to determine the selectivity of the compound.

Quantitative Biological Data

The screening campaign identified several compounds that interacted with TbINO1 and exhibited trypanocidal activity. The data for 2-Methyl-1H-imidazole-4-carbothioamide and other notable hits are summarized below.

| Compound ID (MayBridge) | CAS Number | ΔTm (°C) with TbINO1 | ED50 against T. brucei (µM) | ED50 against HeLa cells (µM) | Selectivity Index (HeLa ED50 / T. brucei ED50) |

| KM02081 | 129486-91-5 | 1.74 | >100 | >100 | - |

| BTB01269 | 2880-35-5 | 1.68 | 38.4 | >100 | >2.6 |

| HTS00270 | 31590-91-5 | 1.55 | 26.5 | >100 | >3.8 |

| SEW03348 | 6628-94-0 | 1.51 | 24.8 | >100 | >4.0 |

Data extracted from Roberts et al., 2011.[7]

Structure and Mechanism of Action

The chemical structure of 2-Methyl-1H-imidazole-4-carbothioamide is characterized by a central imidazole ring substituted with a methyl group and a carbothioamide group.

While the precise mechanism of action has not been fully elucidated, its demonstrated interaction with TbINO1 suggests that it may inhibit the enzymatic activity of this protein. TbINO1 catalyzes the isomerization of glucose-6-phosphate to myo-inositol-3-phosphate, the first committed step in the de novo synthesis of inositol.[7] Inhibition of this step would deplete the parasite's pool of inositol, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. These GPI anchors are vital for attaching the Variant Surface Glycoproteins (VSGs) to the parasite's cell membrane, a key component of its strategy to evade the host's immune system.

Further studies, including enzyme kinetics and structural biology approaches, are required to confirm the inhibitory activity and to characterize the binding mode of 2-Methyl-1H-imidazole-4-carbothioamide to TbINO1.

Conclusion and Future Directions

2-Methyl-1H-imidazole-4-carbothioamide represents a promising starting point for the development of novel therapeutics against Human African Trypanosomiasis. Its identification as a fragment that binds to the essential parasite enzyme TbINO1 validates this protein as a druggable target. While the compound itself exhibits weak trypanocidal activity, its chemical scaffold provides a foundation for medicinal chemistry efforts to enhance potency and selectivity.

Future work should focus on:

-

Synthesis of Analogs: A focused library of derivatives should be synthesized to explore the structure-activity relationship (SAR) around the imidazole-carbothioamide core.

-

Enzyme Inhibition Assays: Direct enzymatic assays are needed to confirm that the binding of this compound and its analogs to TbINO1 translates into inhibition of its catalytic activity.

-

Structural Biology: Co-crystallization of TbINO1 with 2-Methyl-1H-imidazole-4-carbothioamide or its more potent analogs would provide invaluable insights into the binding mode and guide structure-based drug design.

-

Pharmacokinetic Profiling: As more potent compounds are developed, their absorption, distribution, metabolism, and excretion (ADME) properties will need to be optimized to ensure they are suitable for in vivo studies.

The journey from a fragment hit to a clinical candidate is long and challenging, but the identification of novel chemical matter targeting validated pathways in T. brucei is a critical first step in addressing the unmet medical need for new treatments for African sleeping sickness.

References

- Fisher Scientific. (2010, May 7). Safety Data Sheet: 2-Methyl-1H-imidazole-4-carbothioamide.

- ChemicalBook.

-

3B Scientific Corporation. Welcome to .

- Reagent Instrument Network. 2-Methyl-1H-imidazole-4-carbothioamide.

- Roberts, A. P., et al. (2011). Screening the MayBridge Rule of 3 Fragment Library for Compounds That Interact with the Trypanosoma brucei myo-Inositol-3-Phosphate Synthase and/or Show Trypanocidal Activity.

- Sigma-Aldrich. 2-Ethyl-4-methyl-1H-imidazole.

- TargetMol.

- BioC

- Sigma-Aldrich. 2-methyl-4-butyl-imidazole.

- ChemicalBook. 2-METHYL-1H-IMIDAZOLE-4-CARBOTHIOAMIDE CAS#: 129486....

- Fisher Scientific. (2010, May 7).

- Yang, Z., et al. (2010). 1-(3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o150.

- BLD Pharm. 95962-95-1|1H-Imidazole-4-carbothioamide.

- Thermo Fisher Scientific. 2-Methyl-1H-imidazole-4-carbothioamide, 97%.

- FooDB. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477).

-

Zapol'skii, V. A., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][5][8]triazin-7(6H)-ones and Derivatives. Molecules, 28(9), 3792.

- PubChem. 1-(p-Methoxyphenyl)-2-propanone | C10H12O2 | CID 31231.

- PubChem. 1-(4-Methoxyphenyl)-3-phenyl-prop-2-en-1-one oxime.

- Mohamed, S. S., et al. (2021). Synthesis and biological activity of a new class of enaminonitrile pyrazole. Egyptian Journal of Chemistry, 64(6), 3195-3205.

- Gobbini, M., et al. (1991). New imidazole-5-carbohydroxamic acids with biological activity. Il Farmaco, 46(7-8), 975-984.

- Mills-Robles, H. A., et al. (2016). 1-(3,4-Dimethoxyphenyl)ethanone.

- Kassab, A. (2024). Acylhydrazone Derivatives: An Overview of Biological Activities. Current Pharmaceutical Design.

Sources

- 1. Screening the MayBridge Rule of 3 Fragment Library for Compounds That Interact with the Trypanosoma brucei myo-Inositol-3-Phosphate Synthase and/or Show Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening the MayBridge Rule of 3 Fragment Library for Compounds That Interact with the Trypanosoma brucei myo-Inositol-3-Phosphate Synthase and/or Show Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. banglajol.info [banglajol.info]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

The Emerging Therapeutic Potential of 2-Methyl-1H-imidazole-4-carbothioamide Derivatives: A Technical Guide

Foreword: Charting a Course into Unexplored Chemical Space

The relentless pursuit of novel therapeutic agents has led researchers down myriad chemical avenues. Among these, heterocyclic compounds, particularly those containing the imidazole scaffold, have consistently proven to be a fertile ground for discovery. This guide delves into a specific, yet underexplored, corner of this chemical space: 2-methyl-1H-imidazole-4-carbothioamide derivatives . While direct and extensive research on this precise scaffold is nascent, this document serves as a technical guide for researchers, scientists, and drug development professionals by synthesizing foundational knowledge, extrapolating from structurally related compounds, and providing robust experimental frameworks to unlock their therapeutic potential.

This guide is structured to provide a logical progression from the fundamental chemistry of the core scaffold to its potential biological applications and the methodologies required to validate them. We will explore the synthesis, putative biological activities, and underlying mechanistic principles, all grounded in established scientific literature.

The Imidazole and Carbothioamide Scaffolds: A Foundation of Biological Activity

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental building block in numerous biologically active molecules, including the amino acid histidine, purines in DNA, and a plethora of synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets like enzymes and receptors.

The carbothioamide group (-C(=S)NH2), a sulfur analog of an amide, is another pharmacologically significant functional group. Thioamides are known to be versatile intermediates in the synthesis of various heterocyclic systems and exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[4] The presence of the sulfur atom alters the electronic and steric properties compared to an amide, often enhancing lipophilicity and metabolic stability.

The combination of the 2-methyl-1H-imidazole core with a 4-carbothioamide substituent presents a unique chemical entity with the potential for synergistic or novel biological activities. The methyl group at the 2-position can influence the electronic properties and steric interactions of the imidazole ring, potentially fine-tuning its binding to biological targets.

Synthesis of 2-Methyl-1H-imidazole-4-carbothioamide Derivatives

The synthesis of the core scaffold, 2-methyl-1H-imidazole-4-carbothioamide, is a critical first step. While specific literature on this exact synthesis is sparse, a general and adaptable synthetic strategy can be proposed based on established imidazole and thioamide chemistry.

A plausible synthetic route begins with the readily available 2-methylimidazole. The introduction of a carboxyl group at the 4-position is a key transformation, which can then be converted to the desired carbothioamide.

Conceptual Synthetic Workflow:

Sources

- 1. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-methyl-1H-imidazole-4-carbothioamide in Mycobacterium tuberculosis

This guide provides a detailed exploration of the hypothesized mechanism of action of 2-methyl-1H-imidazole-4-carbothioamide as a potential anti-tubercular agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on related compounds to propose a scientifically grounded hypothesis and outlines a comprehensive experimental framework for its validation.

Introduction: The Imperative for Novel Anti-Tubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for novel therapeutic agents with unique mechanisms of action that can circumvent existing resistance pathways. Imidazole-based compounds have emerged as a promising class of anti-tubercular agents, with several derivatives demonstrating potent activity against M. tuberculosis. This guide focuses on 2-methyl-1H-imidazole-4-carbothioamide, a molecule of interest due to its structural features that suggest a potential role in disrupting critical mycobacterial processes.

Hypothesized Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

While direct experimental evidence for the mechanism of action of 2-methyl-1H-imidazole-4-carbothioamide is not yet available in the public domain, its chemical structure, particularly the carbothioamide moiety, allows for a compelling hypothesis based on the known mechanisms of other thioamide-containing anti-tubercular drugs like ethionamide and prothionamide.[1][2]

It is proposed that 2-methyl-1H-imidazole-4-carbothioamide acts as an inhibitor of mycolic acid biosynthesis, a pathway essential for the integrity of the unique and complex mycobacterial cell wall. The specific molecular target is hypothesized to be the enoyl-acyl carrier protein reductase, InhA.

The Role of the Carbothioamide Moiety

The carbothioamide group is a key structural feature of the thioamide class of anti-tubercular drugs. These drugs are pro-drugs that require activation within the mycobacterial cell.[1][2] It is hypothesized that 2-methyl-1H-imidazole-4-carbothioamide undergoes a similar activation process, likely mediated by a mycobacterial enzyme, to form a reactive species.

Proposed Molecular Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acids that are precursors to mycolic acids.[1][2] Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial cell death. The activated form of 2-methyl-1H-imidazole-4-carbothioamide is proposed to bind to and inhibit the enzymatic activity of InhA.

The proposed signaling pathway is illustrated in the following diagram:

Figure 1: Hypothesized mechanism of action of 2-methyl-1H-imidazole-4-carbothioamide.

Experimental Workflow for Mechanism of Action Validation

To validate the hypothesized mechanism of action, a systematic and multi-faceted experimental approach is required. This section outlines a comprehensive workflow for researchers.

Figure 2: Experimental workflow for validating the mechanism of action.

Part 1: Determination of Whole-Cell Activity (Minimum Inhibitory Concentration)

The initial step is to quantify the in vitro anti-tubercular activity of 2-methyl-1H-imidazole-4-carbothioamide. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis.

Protocol: Microplate Alamar Blue Assay (MABA) [3][4]

-

Preparation of Mycobacterial Culture:

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

-

Adjust the culture to a McFarland standard of 1.0. Dilute the adjusted culture 1:50 in 7H9 broth.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of 2-methyl-1H-imidazole-4-carbothioamide in dimethyl sulfoxide (DMSO).

-

In a 96-well microplate, perform a two-fold serial dilution of the compound in 7H9 broth to achieve a range of desired concentrations. Include a drug-free control (DMSO only) and a positive control (e.g., isoniazid).

-

-

Inoculation and Incubation:

-

Inoculate each well with the diluted mycobacterial culture.

-

Seal the plate and incubate at 37°C for 7 days.

-

-

Alamar Blue Addition and Reading:

-

Add Alamar Blue solution to each well.

-

Re-incubate for 24 hours.

-

Visually assess the color change. A blue color indicates inhibition of growth, while a pink color indicates growth.

-

The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

-

Table 1: Expected MIC Data Summary

| Compound | M. tuberculosis H37Rv MIC (µg/mL) |

|---|---|

| 2-methyl-1H-imidazole-4-carbothioamide | To be determined |

| Isoniazid (Control) | Known value |

Part 2: Target Identification via Resistant Mutant Selection and Whole-Genome Sequencing

Identifying the molecular target can be achieved by generating and sequencing resistant mutants. Mutations in the gene encoding the drug's target are a common mechanism of resistance.

Protocol: Resistant Mutant Generation and Sequencing [5]

-

Resistant Mutant Selection:

-

Plate a high-density culture of M. tuberculosis H37Rv onto Middlebrook 7H11 agar plates containing 2-methyl-1H-imidazole-4-carbothioamide at concentrations 4x, 8x, and 16x the determined MIC.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Isolate individual resistant colonies.

-

-

Confirmation of Resistance:

-

Re-determine the MIC of the isolated colonies to confirm their resistance to the compound.

-

-

Whole-Genome Sequencing:

-

Extract genomic DNA from the confirmed resistant mutants and the parental wild-type strain.

-

Perform whole-genome sequencing using a next-generation sequencing platform.

-

-

Bioinformatic Analysis:

-

Align the sequencing reads of the resistant mutants to the H37Rv reference genome.

-

Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant mutants but not in the parental strain.

-

Prioritize non-synonymous mutations in genes with known functions, particularly those involved in essential pathways like cell wall synthesis. If the hypothesis is correct, mutations in the inhA gene are expected.

-

Part 3: Target Validation through In Vitro Enzymatic Assays

Biochemical assays using the purified target protein are essential to confirm direct inhibition by the compound.

Protocol: InhA Enzymatic Assay [1][2]

-

Expression and Purification of Recombinant InhA:

-

Clone the inhA gene from M. tuberculosis into an expression vector.

-

Express the recombinant InhA protein in E. coli and purify it using affinity chromatography.

-

-

Enzymatic Activity Assay:

-

The activity of InhA can be measured spectrophotometrically by monitoring the oxidation of NADH at 340 nm.

-

The reaction mixture should contain the purified InhA enzyme, NADH, and a substrate analog (e.g., 2-trans-dodecenoyl-CoA).

-

Pre-incubate the enzyme with varying concentrations of 2-methyl-1H-imidazole-4-carbothioamide (and its activated form, if identifiable).

-

Initiate the reaction by adding the substrate.

-

Measure the decrease in absorbance at 340 nm over time.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction at each inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Part 4: Phenotypic Analysis of Mycolic Acid Synthesis

To confirm that the compound's whole-cell activity is due to the inhibition of the proposed pathway, its effect on mycolic acid synthesis should be assessed.

Protocol: [¹⁴C]-Acetate Labeling of Mycolic Acids

-

Metabolic Labeling:

-

Grow M. tuberculosis cultures to mid-log phase.

-

Treat the cultures with 2-methyl-1H-imidazole-4-carbothioamide at sub-MIC and MIC concentrations.

-

Add [¹⁴C]-acetic acid to the cultures and incubate for several hours to allow for its incorporation into fatty acids and mycolic acids.

-

-

Lipid Extraction and Analysis:

-

Harvest the bacterial cells and extract the total lipids.

-

Saponify the lipids to release the mycolic acids.

-

Esterify the mycolic acids to form mycolic acid methyl esters (MAMEs).

-

Analyze the MAMEs by thin-layer chromatography (TLC).

-

-

Detection and Quantification:

-

Expose the TLC plate to a phosphor screen and visualize the radiolabeled MAMEs.

-

Quantify the amount of radiolabel incorporated into the mycolic acids. A significant reduction in [¹⁴C] incorporation in treated cells compared to untreated controls would indicate inhibition of mycolic acid synthesis.

-

Part 5: Investigating Potential Resistance Mechanisms - Efflux Pump Inhibition

Efflux pumps are a common mechanism of drug resistance in M. tuberculosis. It is important to determine if 2-methyl-1H-imidazole-4-carbothioamide is a substrate for any known efflux pumps.

Protocol: Checkerboard Assay with Efflux Pump Inhibitors [6][7]

-

Selection of Efflux Pump Inhibitors (EPIs):

-

Use known broad-spectrum EPIs such as verapamil, reserpine, or carbonyl cyanide m-chlorophenylhydrazone (CCCP).

-

-

Checkerboard MIC Determination:

-

Perform a checkerboard titration by preparing serial dilutions of 2-methyl-1H-imidazole-4-carbothioamide in one direction of a 96-well plate and serial dilutions of an EPI in the other direction.

-

Inoculate the plate with M. tuberculosis and determine the MIC of the compound in the presence of varying concentrations of the EPI.

-

-

Data Analysis:

-

A significant reduction (four-fold or greater) in the MIC of 2-methyl-1H-imidazole-4-carbothioamide in the presence of an EPI suggests that the compound is a substrate for an efflux pump that is inhibited by that EPI.

-

Conclusion and Future Directions

This technical guide has outlined a plausible mechanism of action for 2-methyl-1H-imidazole-4-carbothioamide in M. tuberculosis, centered on the inhibition of mycolic acid synthesis via the InhA enzyme. The provided experimental workflow offers a robust framework for validating this hypothesis. Successful validation would position this compound as a promising lead for further pre-clinical development. Future studies should focus on structure-activity relationship (SAR) analysis to optimize its potency and pharmacokinetic properties, as well as in vivo efficacy studies in animal models of tuberculosis. The exploration of novel chemical scaffolds like 2-methyl-1H-imidazole-4-carbothioamide is paramount in the ongoing fight against drug-resistant tuberculosis.

References

- Identification of new drug targets and resistance mechanisms in Mycobacterium tuberculosis. (URL: )

-

State-of-the-art strategies to prioritize Mycobacterium tuberculosis drug targets for drug discovery using a subtractive genomics approach. Frontiers in Microbiology. (2023). (URL: [Link])

- Advances in Key Drug Target Identification and New Drug Development for Tuberculosis. (URL: )

-

Target Identification in Anti-Tuberculosis Drug Discovery. Pharmaceuticals. (2022). (URL: [Link])

-

Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology. (2020). (URL: [Link])

-

Development of a microdilution method to evaluate Mycobacterium tuberculosis drug susceptibility. Journal of Antimicrobial Chemotherapy. (2003). (URL: [Link])

-

Strategies for Designing Novel Anti-Tubercular Drugs with Special Reference to Mycobacterial MelF (Rv1936) as a Drug Target. Mycobacterial Diseases. (2018). (URL: [Link])

-

In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. (2019). (URL: [Link])

-

Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. JoVE. (2022). (URL: [Link])

-

Identification of cell wall synthesis inhibitors active against Mycobacterium tuberculosis by competitive activity-based protein profiling. Cell Chemical Biology. (2022). (URL: [Link])

-

Identification of inhibitors targeting Mycobacterium tuberculosis cell wall biosynthesis via dynamic combinatorial chemistry. Chemical Communications. (2016). (URL: [Link])

-

Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target. FEMS Microbiology Reviews. (2017). (URL: [Link])

-

Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine. (2007). (URL: [Link])

-

Mechanism of thioamide drug action against tuberculosis and leprosy. PubMed. (2007). (URL: [Link])

-

Structure of analogs used in this study. ResearchGate. (URL: [Link])

-

Mechanism of thioamide drug action against tuberculosis and leprosy. Scilit. (URL: [Link])

-

The fall of the mycobacterial cell wall: interrogating peptidoglycan synthesis for novel anti-TB agents. Tuberculosis. (2023). (URL: [Link])

-

Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. PLoS One. (2016). (URL: [Link])

-

Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Journal of Chemistry. (2013). (URL: [Link])

-

Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents. Molecules. (2022). (URL: [Link])

-

Mechanism of thioamide drug action against tuberculosis and leprosy. ResearchGate. (URL: [Link])

-

Mycobacterial Cell Wall Synthesis Inhibitors Cause Lethal ATP Burst. Frontiers in Microbiology. (2018). (URL: [Link])

-

Efflux pump inhibitors as a promising adjunct therapy against drug resistant tuberculosis: a new strategy to revisit mycobacterial targets and repurpose old drugs. Expert Opinion on Drug Discovery. (2020). (URL: [Link])

-

Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry. (2008). (URL: [Link])

-

Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry. (2008). (URL: [Link])

-

Effect of efflux pump inhibitors on the susceptibility of Mycobacterium tuberculosis to isoniazid. Indian Journal of Medical Research. (2016). (URL: [Link])

-

Small Molecule Efflux Pump Inhibitors in Mycobacterium tuberculosis: A Rational Drug Design Perspective. ChemAxon. (2019). (URL: [Link])

-

Efflux Pumps of Mycobacterium tuberculosis Play a Significant Role in Antituberculosis Activity of Potential Drug Candidates. Antimicrobial Agents and Chemotherapy. (2014). (URL: [Link])

-

Efflux pumps in Mycobacterium tuberculosis and their inhibition to tackle antimicrobial resistance. ResearchGate. (2021). (URL: [Link])

Sources

- 1. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of thioamide drug action against tuberculosis and leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Identification of new drug targets and resistance mechanisms in Mycobacterium tuberculosis [open.uct.ac.za]

- 6. tandfonline.com [tandfonline.com]

- 7. Effect of efflux pump inhibitors on the susceptibility of Mycobacterium tuberculosis to isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-methyl-1H-imidazole-4-carbothioamide

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-methyl-1H-imidazole-4-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug development. Although specific research on this molecule is limited, this document synthesizes available data with established principles of imidazole and thioamide chemistry to present an inferred yet scientifically grounded profile. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and potential applications. By detailing experimental protocols and the causality behind methodological choices, this document serves as a valuable resource for the scientific community.

Introduction

Imidazole and its derivatives are fundamental scaffolds in a vast array of biologically active molecules, including natural products like histidine and purines.[1] The imidazole ring's unique electronic and structural features, such as its aromaticity and amphoteric nature, make it a privileged structure in medicinal chemistry.[1][2] The incorporation of a thioamide functional group, an isostere of the amide bond, further enhances the potential of imidazole derivatives by modulating their physicochemical properties and biological activity.[3] Thioamides are known to exhibit increased metabolic stability, enhanced membrane permeability, and unique hydrogen bonding capabilities compared to their amide counterparts.[3]

This guide focuses on 2-methyl-1H-imidazole-4-carbothioamide, a molecule that combines these two important pharmacophores. The presence of a methyl group at the 2-position and a carbothioamide at the 4-position of the imidazole ring suggests a rich chemical landscape and a high potential for biological activity. This document will explore its predicted physical and chemical characteristics, propose a logical synthetic pathway, and discuss potential spectroscopic signatures for its characterization. Furthermore, we will delve into the prospective applications of this compound, drawing parallels with structurally related molecules that have shown promise in various therapeutic areas.

Physicochemical Properties

The physicochemical properties of 2-methyl-1H-imidazole-4-carbothioamide are crucial for its handling, formulation, and biological activity. While specific experimental data for this compound is scarce, we can infer its properties based on the known characteristics of the 2-methylimidazole core and the thioamide functional group.

Physical Properties

The physical state and solubility of a compound are fundamental to its application in research and development.

| Property | Inferred Value/Observation | Rationale |

| Molecular Formula | C₅H₇N₃S | Based on its chemical structure. |

| Molecular Weight | 141.2 g/mol | Calculated from the molecular formula.[4] |

| Appearance | Likely a solid at room temperature. | Imidazole and many of its derivatives are solids.[5] |

| Melting Point | 194 - 197 °C | As reported in a safety data sheet.[4] |

| Solubility | Expected to have some solubility in polar organic solvents. | The imidazole ring imparts polarity.[2] The thioamide group can also contribute to solubility in polar environments. |

| pKa | The imidazole ring is amphoteric.[1] | The N-1 proton is weakly acidic, while the N-3 nitrogen is basic.[1] |

Chemical Properties

The chemical behavior of 2-methyl-1H-imidazole-4-carbothioamide is dictated by the reactivity of the imidazole ring and the thioamide group.

-

Stability : The compound is expected to be stable under normal conditions.[4] However, it should be kept away from strong oxidizing agents.[4]

-

Reactivity of the Imidazole Ring : The imidazole ring is aromatic and can undergo electrophilic substitution reactions.[6] The presence of the methyl and carbothioamide groups will influence the position of substitution. The nitrogen atoms of the imidazole ring can also act as nucleophiles.[6]

-

Reactivity of the Thioamide Group : Thioamides are more reactive than their corresponding amides. The sulfur atom is a soft nucleophile and can react with soft electrophiles. The thioamide group can also be hydrolyzed to the corresponding amide under certain conditions.[7]

Synthesis and Characterization

A plausible synthetic route for 2-methyl-1H-imidazole-4-carbothioamide can be designed based on established methods for the synthesis of imidazole and thioamide derivatives.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule involves the construction of the 2-methyl-1H-imidazole-4-carbonitrile intermediate, followed by the conversion of the nitrile group to a thioamide.

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. tsijournals.com [tsijournals.com]

- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Investigating the Therapeutic Potential of 2-methyl-1H-imidazole-4-carbothioamide

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields compounds of significant therapeutic interest. 2-methyl-1H-imidazole-4-carbothioamide is one such molecule, incorporating both the biologically versatile imidazole ring and the reactive carbothioamide group. While direct studies on this specific molecule are not prevalent in existing literature, a comprehensive analysis of its constituent moieties allows for the formulation of robust hypotheses regarding its potential therapeutic targets. This guide provides an in-depth exploration of these potential targets, grounded in the established pharmacology of imidazole and carbothioamide derivatives. We present a logical framework for the systematic investigation of this compound, detailing putative mechanisms of action and providing actionable, step-by-step experimental protocols for target validation. The primary audiences for this document are researchers, scientists, and drug development professionals seeking to explore novel chemical matter in oncology, infectious diseases, and inflammatory conditions.

Introduction: Deconstructing 2-methyl-1H-imidazole-4-carbothioamide

The imidazole ring is a five-membered aromatic heterocycle fundamental to numerous biological processes and a cornerstone of modern pharmacology. Its unique electronic characteristics and ability to act as a hydrogen bond donor and acceptor enable it to bind to a wide array of enzymes and receptors.[1][2] This has led to the development of imidazole-based drugs across a vast spectrum of diseases, including cancer, fungal infections, and hypertension.[3][4]

Complementing the imidazole core, the carbothioamide moiety (a thioamide derivative) is a key pharmacophore known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] Its ability to act as a metal chelator and form strong hydrogen bonds makes it a potent functional group for enzyme inhibition.

The combination of these two scaffolds in 2-methyl-1H-imidazole-4-carbothioamide suggests a high probability of significant biological activity. This guide will postulate and provide the scientific rationale for several high-priority target classes for this molecule.

Postulated Therapeutic Targets and Mechanisms of Action

Based on extensive literature precedent for related structures, we can hypothesize several key protein classes and pathways as potential targets for 2-methyl-1H-imidazole-4-carbothioamide.

Target Class I: Protein Kinases in Oncology

The imidazole scaffold is a well-established component of many kinase inhibitors.[2][3] Kinases regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer, making them a prime therapeutic target.

-

Scientific Rationale: The nitrogen atoms in the imidazole ring can mimic the hydrogen bonding interactions of the adenine portion of ATP, enabling competitive inhibition at the enzyme's active site. Imidazole-based compounds have shown inhibitory activity against key oncogenic kinases such as Aurora kinases and Focal Adhesion Kinase (FAK).[2]

-

Hypothesized Mechanism: 2-methyl-1H-imidazole-4-carbothioamide may function as an ATP-competitive inhibitor, binding to the hinge region of a kinase's active site. The carbothioamide group could form additional interactions, enhancing binding affinity and selectivity.

Below is a diagram illustrating a hypothetical kinase inhibition pathway.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Target Class II: Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitosis, making them a validated target for anticancer agents.

-

Scientific Rationale: Compounds with planar heterocyclic rings, similar to the imidazole portion of our molecule, are known to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization.[8] The carbothioamide moiety can further contribute to binding interactions.

-

Hypothesized Mechanism: The compound could bind to tubulin monomers, preventing their assembly into microtubules. This disruption of the cytoskeleton would lead to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Target Class III: Fungal Ergosterol Biosynthesis

Imidazole-based drugs are mainstays of antifungal therapy.[4] They function by disrupting the integrity of the fungal cell membrane.

-

Scientific Rationale: The primary mechanism of action for antifungal imidazoles is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for the biosynthesis of ergosterol.[9] The nitrogen at position 3 of the imidazole ring coordinates to the heme iron atom in the enzyme's active site, blocking its function.

-

Hypothesized Mechanism: 2-methyl-1H-imidazole-4-carbothioamide is predicted to inhibit 14α-demethylase, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This would compromise fungal membrane integrity, inhibiting growth and leading to cell death.

Target Class IV: Oncogenic G-Quadruplex DNA

G-quadruplexes (G4s) are secondary structures formed in guanine-rich DNA sequences, which are often found in the promoter regions of oncogenes like c-MYC and BCL-2. Stabilization of these structures can repress gene transcription.

-

Scientific Rationale: Planar, electron-rich heterocyclic systems, characteristic of the imidazole core, can stack on the terminal G-quartets of G4 structures, acting as stabilizing ligands. Biimidazole derivatives have been specifically identified as dual-targeting ligands for c-MYC and BCL-2 G-quadruplexes.[10]

-

Hypothesized Mechanism: The compound could selectively bind to and stabilize G4 structures in the promoter regions of key oncogenes. This would block the transcriptional machinery, leading to the downregulation of oncoproteins and inducing apoptosis in cancer cells.[10]

Experimental Validation Workflows

A systematic, phased approach is required to validate the hypothesized targets. The following diagram outlines a general workflow, with specific protocols detailed below.

Caption: Phased experimental workflow for target validation.

Protocol 3.1: In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 value of the compound against a panel of oncogenic kinases (e.g., RAF, FAK, Aurora).

-

Methodology:

-

Prepare a 10 mM stock solution of 2-methyl-1H-imidazole-4-carbothioamide in DMSO.

-

Perform serial dilutions in kinase assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

-

In a 384-well plate, add recombinant kinase, the appropriate peptide substrate, and ATP.

-

Add the test compound dilutions to the wells. Include a positive control (known inhibitor, e.g., Staurosporine) and a negative control (DMSO vehicle).

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and quantify kinase activity using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), which measures ADP production.

-

Read luminescence on a plate reader.

-

Calculate the percent inhibition relative to the DMSO control and plot the dose-response curve to determine the IC50 value.

-

Protocol 3.2: Cancer Cell Line Cytotoxicity (MTT Assay)

-

Objective: To assess the compound's ability to reduce the viability of cancer cells.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[5][6]

-

Treat cells with serial dilutions of the test compound for 72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Protocol 3.3: Antifungal Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a fungal strain (e.g., Candida albicans).

-

Methodology:

-

Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using RPMI-1640 medium.

-

Prepare a standardized fungal inoculum (e.g., 0.5–2.5 x 10³ cells/mL) as per CLSI guidelines.

-

Add the fungal inoculum to each well. Include a positive control (e.g., Fluconazole), a sterility control (medium only), and a growth control (inoculum in medium).

-

Incubate the plate at 35°C for 24-48 hours.

-

Determine the MIC visually as the lowest compound concentration where no visible growth is observed.

-

Data Presentation and Interpretation

Quantitative data from the validation assays should be summarized for clear interpretation.

Table 1: Hypothetical Bioactivity Profile of 2-methyl-1H-imidazole-4-carbothioamide

| Assay Type | Target / Cell Line | Endpoint | Result (Hypothetical) |

| In Vitro Kinase Inhibition | B-RAF V600E | IC50 | 250 nM |

| In Vitro Kinase Inhibition | FAK | IC50 | 800 nM |

| Cancer Cell Cytotoxicity | A549 (Lung Cancer) | IC50 | 1.2 µM |

| Cancer Cell Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | 3.5 µM |

| Antifungal Susceptibility | Candida albicans | MIC | 8 µg/mL |

| G4-Quadruplex Binding | c-MYC G4 | Kd | 500 nM |

Interpretation: The hypothetical data in Table 1 suggests a potent and specific activity profile. The sub-micromolar IC50 against B-RAF kinase, coupled with micromolar cytotoxicity in a relevant cancer cell line, points towards a promising anticancer therapeutic avenue via kinase inhibition. The moderate antifungal activity warrants further investigation, potentially through optimization of the core structure.

Conclusion and Future Directions

2-methyl-1H-imidazole-4-carbothioamide represents a molecule of high interest, strategically combining two pharmacologically privileged scaffolds. The theoretical framework presented in this guide posits that its most promising therapeutic applications may lie in oncology—through the inhibition of protein kinases, disruption of tubulin polymerization, or stabilization of G-quadruplex DNA—and in mycology, by targeting ergosterol biosynthesis.

The immediate next steps involve the synthesis of the compound and the execution of the proposed experimental workflows. Positive results from initial in vitro and cell-based assays should be followed by more advanced mechanistic studies, such as cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context and Western blotting to verify the modulation of downstream signaling pathways. This systematic approach will effectively elucidate the therapeutic potential and mechanism of action of this promising chemical entity.

References

-

Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Archiv der Pharmazie, 347(2), 79-90. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4544. Available at: [Link]

-

Saleem, M., et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

-

Kaur, G., et al. (2023). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. ResearchGate. Available at: [Link]

-

Koval, A., et al. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Faculty of Pharmacy of Trakia University, 1(1), 21-29. Available at: [Link]

-

Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22393–22410. Available at: [Link]

-

Van den Bossche, H., et al. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of infectious diseases, 6 Suppl 3, S520-35. Available at: [Link]

-

Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Publications. Available at: [Link]

-

Rana, M., et al. (2022). Carbothioamides as anticancer agents: synthesis, in-vitro activity, structure-activity relationship evaluations and molecular docking. ResearchGate. Available at: [Link]

-

Lessa, J. A., et al. (2014). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. International journal of molecular sciences, 15(10), 17591-609. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC medicinal chemistry, 14(12), 2419-2432. Available at: [Link]

-

Ahmad, I., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules, 27(24), 8758. Available at: [Link]

-

Wang, C., et al. (2020). Drug-like biimidazole derivatives dually target c-MYC/BCL-2 G-quadruplexes and inhibit acute myeloid leukemia. Bioorganic chemistry, 104, 104264. Available at: [Link]

Sources

- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. clinmedkaz.org [clinmedkaz.org]

- 5. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 10. Drug-like biimidazole derivatives dually target c-MYC/BCL-2 G-quadruplexes and inhibit acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-Depth Technical Guide to the Preliminary In Vitro Screening of 2-methyl-1H-imidazole-4-carbothioamide

Abstract

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel compound, 2-methyl-1H-imidazole-4-carbothioamide. The imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4][5][6][7] The addition of a carbothioamide moiety further suggests potential for significant biological interactions.[8][9][10] This document outlines a strategic, multi-tiered screening approach designed to elucidate the cytotoxic, antimicrobial, and enzyme-inhibitory potential of this compound. The protocols herein are detailed to ensure reproducibility and provide a solid foundation for further drug development endeavors.

Introduction: The Rationale for Screening 2-methyl-1H-imidazole-4-carbothioamide

The imidazole ring is a five-membered heterocyclic aromatic compound that is a common structural motif in numerous biologically active molecules.[5] Its derivatives have been extensively explored and have led to the development of drugs with diverse therapeutic applications.[4][6] The versatility of the imidazole scaffold allows for substitutions that can modulate its pharmacokinetic and pharmacodynamic properties, making it a prime candidate for drug discovery programs.[2]

The carbothioamide group, a thio-analogue of an amide, is also a significant pharmacophore. Compounds possessing this functional group have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial properties.[8][9][10] The combination of the imidazole ring and the carbothioamide moiety in 2-methyl-1H-imidazole-4-carbothioamide presents a compelling case for its investigation as a potential therapeutic agent.

This guide details a preliminary in vitro screening cascade to systematically evaluate the biological potential of 2-methyl-1H-imidazole-4-carbothioamide. The proposed assays are widely accepted in the drug discovery field and are designed to provide robust and actionable data.

Tier 1: Assessment of Cytotoxic Activity

A critical first step in the evaluation of any novel compound is to determine its cytotoxic potential.[11][12][13] This provides insights into its potential as an anticancer agent and establishes a therapeutic window for other applications.[14] The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[15][16] This conversion is only carried out by living cells, and the amount of formazan produced is directly proportional to the number of viable cells.[15][17] The insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically between 500 and 600 nm.[15][16]

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for assessing in vitro cytotoxicity.

Detailed Protocol: MTT Assay

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.[14]

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium.[11]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare a stock solution of 2-methyl-1H-imidazole-4-carbothioamide in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[11]

-

Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the compound.

-

Include wells with medium and DMSO as a vehicle control, and a known cytotoxic agent like Doxorubicin as a positive control.[11]

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.[15]

-

Add 150 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[15][16]

-

Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to reduce background noise.[15][18]

-

Data Presentation and Interpretation

The cytotoxic effect is quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[11][12] Data should be presented as mean ± standard deviation from at least three independent experiments.[11]

| Cell Line | Cancer Type | 2-methyl-1H-imidazole-4-carbothioamide IC₅₀ (µM) | Doxorubicin (Positive Control) IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |

| A549 | Lung Carcinoma | [Insert Value] | [InsertValue] |

| HeLa | Cervical Cancer | [Insert Value] | [Insert Value] |

| HEK293 | Normal Kidney | [Insert Value] | [Insert Value] |

A lower IC₅₀ value indicates higher cytotoxic potency. A significantly higher IC₅₀ value in the non-cancerous cell line compared to the cancer cell lines would suggest a favorable selectivity index.[14]

Tier 2: Antimicrobial Susceptibility Testing

Given that many imidazole derivatives exhibit antimicrobial properties, it is prudent to screen 2-methyl-1H-imidazole-4-carbothioamide for activity against a panel of pathogenic bacteria and fungi.[4][5][6] The agar disk-diffusion method is a widely used, qualitative technique for routine antimicrobial susceptibility testing.[19][20]

Principle of the Agar Disk-Diffusion Method

In this method, an agar plate is uniformly inoculated with a standardized suspension of the test microorganism.[19] A filter paper disk impregnated with a known concentration of the test compound is then placed on the agar surface.[19] The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective at inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disk.[20][21] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[22]

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Agar Disk-Diffusion Assay

-

Preparation of Inoculum:

-

Select a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans).[4][23]

-

Prepare a standardized inoculum of each microorganism, typically adjusted to a 0.5 McFarland turbidity standard.

-

-

Inoculation of Agar Plates:

-

Use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).[21]

-

-

Disk Preparation and Application:

-

Dissolve 2-methyl-1H-imidazole-4-carbothioamide in a suitable solvent (e.g., DMSO).

-

Impregnate sterile filter paper disks (6 mm in diameter) with a defined amount of the test compound.

-

Aseptically place the disks onto the surface of the inoculated agar plates.

-

Include a disk with the solvent alone as a negative control and disks with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.[4][8]

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.

-

Data Presentation and Interpretation

The results are typically reported as the diameter of the zone of inhibition. A larger diameter indicates greater antimicrobial activity.

| Microorganism | Type | Zone of Inhibition (mm) for Test Compound | Zone of Inhibition (mm) for Positive Control |

| Staphylococcus aureus | Gram-positive | [Insert Value] | [Insert Value] |

| Escherichia coli | Gram-negative | [Insert Value] | [Insert Value] |

| Candida albicans | Fungus | [Insert Value] | [Insert Value] |

While this method is qualitative, it provides a good initial indication of antimicrobial activity. Compounds showing significant zones of inhibition should be further evaluated using quantitative methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[19][21]

Tier 3: Exploratory Enzyme Inhibition Assays

Imidazole derivatives have been reported to inhibit various enzymes, making this a valuable avenue for preliminary screening.[1][2] Enzyme assays are fundamental in drug discovery for identifying molecules that can modulate the activity of enzymes involved in disease pathways.[24][25][26] The choice of enzyme to target will depend on the therapeutic area of interest. For example, screening against kinases is relevant for oncology, while proteases may be targeted for viral diseases.

General Principle of Enzyme Inhibition Assays

An enzyme inhibition assay measures the effect of a compound on the rate of an enzyme-catalyzed reaction.[24] This typically involves incubating the enzyme with its substrate and the potential inhibitor. The formation of the product or the depletion of the substrate is then measured over time, often using a spectrophotometric or fluorometric method. A reduction in the reaction rate in the presence of the compound indicates inhibition.

Experimental Workflow: General Enzyme Inhibition Assay

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol: A Representative Kinase Inhibition Assay

This protocol is a general example and should be adapted for the specific kinase and substrate.

-

Reagent Preparation:

-

Prepare an assay buffer appropriate for the kinase of interest.

-

Dilute the kinase and its corresponding substrate in the assay buffer to their optimal working concentrations.

-

Prepare serial dilutions of 2-methyl-1H-imidazole-4-carbothioamide.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the kinase.

-

Include controls with no inhibitor (100% activity) and a known kinase inhibitor (positive control).

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding the substrate and ATP.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (if necessary) and measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Data Presentation and Interpretation

The inhibitory activity is expressed as the IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Enzyme Target | 2-methyl-1H-imidazole-4-carbothioamide IC₅₀ (µM) | Positive Control Inhibitor IC₅₀ (µM) |

| [e.g., Kinase A] | [Insert Value] | [Insert Value] |

| [e.g., Protease B] | [Insert Value] | [Insert Value] |

Potent inhibition (low IC₅₀ value) against a specific enzyme suggests a potential mechanism of action and warrants further investigation, including studies to determine the mode of inhibition (e.g., competitive, non-competitive).[26]

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the preliminary in vitro screening of 2-methyl-1H-imidazole-4-carbothioamide. The tiered approach, starting with broad cytotoxicity screening, followed by antimicrobial susceptibility testing and targeted enzyme inhibition assays, provides a comprehensive initial assessment of the compound's biological activity.